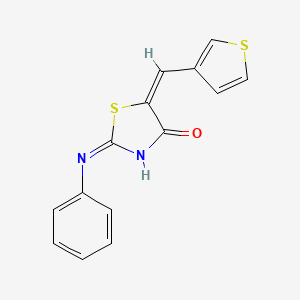![molecular formula C21H18N2O2 B6076696 4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B6076696.png)
4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has shown potential in treating various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including fragile X syndrome, Parkinson's disease, schizophrenia, addiction, and anxiety. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. 4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been shown to improve cognitive function and reduce behavioral abnormalities in animal models of fragile X syndrome. Parkinson's disease is a neurodegenerative disorder that affects movement and cognitive function. 4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been shown to reduce motor symptoms and improve cognitive function in animal models of Parkinson's disease. Schizophrenia is a psychiatric disorder that affects perception and behavior. 4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been shown to reduce psychotic symptoms and improve cognitive function in animal models of schizophrenia. Addiction and anxiety are also being studied as potential therapeutic applications for 4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione.
Wirkmechanismus
4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione selectively binds to the mGluR5 receptor and blocks its activity. The mGluR5 receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. Overactivation of this receptor has been implicated in various neurological and psychiatric disorders. By blocking the activity of the mGluR5 receptor, 4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can modulate these processes and potentially improve cognitive function and reduce behavioral abnormalities.
Biochemical and Physiological Effects:
4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce glutamate release, increase GABA release, and modulate dopamine release in the brain. These effects can lead to improved cognitive function, reduced behavioral abnormalities, and reduced motor symptoms in animal models of neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is its selectivity for the mGluR5 receptor. This allows for more precise modulation of the receptor's activity and reduces the potential for off-target effects. However, one of the limitations of 4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, its high lipophilicity can lead to non-specific binding and potential toxicity.
Zukünftige Richtungen
There are various future directions for 4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione research. One direction is to further study its potential therapeutic applications in neurological and psychiatric disorders. Another direction is to develop more efficient synthesis methods that can improve its solubility and reduce toxicity. Additionally, further studies are needed to better understand its mechanism of action and potential off-target effects. Overall, 4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione shows great potential as a therapeutic agent for various neurological and psychiatric disorders and warrants further research.
Synthesemethoden
The synthesis of 4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves a multistep process that starts with the reaction of 2-chloro-4-methylquinoline with 2-phenyl-1-propanol to form 2-(1-methyl-2-phenylethyl)-4-methylquinoline. This intermediate is then reacted with isatoic anhydride to form 4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione. The final product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
4-methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-13(12-15-8-4-3-5-9-15)23-20(24)18-14(2)22-17-11-7-6-10-16(17)19(18)21(23)25/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOBZYUXYMIACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6076613.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate](/img/structure/B6076619.png)

![1-(4-ethyl-1-piperazinyl)-3-[3-({[3-(3-pyridinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076651.png)
![2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6076658.png)

![2-[4-(4-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6076668.png)
![2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6076673.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6076688.png)
![N'-(2-hydroxybenzylidene)-2-[(4-methoxybenzyl)thio]acetohydrazide](/img/structure/B6076690.png)

![2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6076707.png)
![2-{4-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6076712.png)
![(1-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6076722.png)